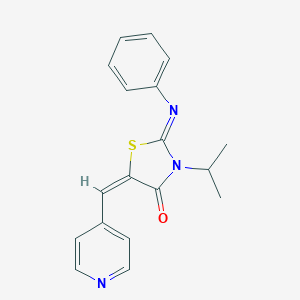
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have different biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to reduce the levels of reactive oxygen species, which are involved in the development of cancer and inflammation. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has good stability under different conditions. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is also soluble in different solvents, which makes it easy to use in different assays. However, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has some limitations. It is not very selective and can inhibit the activity of different enzymes. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the study of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the directions is to study the structure-activity relationship of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one in animal models and humans. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Finally, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be used as a tool compound to study the role of different enzymes in cancer cell growth and inflammation.
Méthodes De Synthèse
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde. Another method involves the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and 4-pyridinecarboxaldehyde. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be synthesized using a one-pot reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in different fields. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to have antibacterial activity against different strains of bacteria.
Propriétés
Nom du produit |
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H17N3OS |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(5E)-2-phenylimino-3-propan-2-yl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13(2)21-17(22)16(12-14-8-10-19-11-9-14)23-18(21)20-15-6-4-3-5-7-15/h3-13H,1-2H3/b16-12+,20-18? |
Clé InChI |
FATMJMGYCJLCNR-OLKMIDAGSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298522.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298524.png)